Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
Brand Name: Vulcanchem
CAS No.: 94087-49-7
VCID: VC20290893
InChI: InChI=1S/C10H25NO6P2.2Na/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+1/p-2
SMILES:
Molecular Formula: C10H23NNa2O6P2
Molecular Weight: 361.22 g/mol

Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate

CAS No.: 94087-49-7

Cat. No.: VC20290893

Molecular Formula: C10H23NNa2O6P2

Molecular Weight: 361.22 g/mol

* For research use only. Not for human or veterinary use.

Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate - 94087-49-7

Specification

CAS No. 94087-49-7
Molecular Formula C10H23NNa2O6P2
Molecular Weight 361.22 g/mol
IUPAC Name disodium;[2-ethylhexyl(phosphonatomethyl)amino]methylphosphonic acid
Standard InChI InChI=1S/C10H25NO6P2.2Na/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+1/p-2
Standard InChI Key RLZMAOVRGDAMRH-UHFFFAOYSA-L
Canonical SMILES CCCCC(CC)CN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is characterized by a central bisphosphonate group (P(O)(OH)2-\text{P(O)(OH)}_2) linked to a 2-ethylhexyl substituent via an iminomethylene bridge. The disodium salt form enhances its solubility in aqueous environments, a critical feature for industrial and biomedical formulations.

Molecular and Crystallographic Data

The compound’s IUPAC name, disodium;[2-ethylhexyl(phosphonatomethyl)amino]methylphosphonic acid, reflects its intricate connectivity. Key structural descriptors include:

PropertyValue
Molecular FormulaC10H23NNa2O6P2\text{C}_{10}\text{H}_{23}\text{NNa}_2\text{O}_6\text{P}_2
Molecular Weight361.22 g/mol
Canonical SMILESCCCCC(CC)CN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+]
InChI KeyRLZMAOVRGDAMRH-UHFFFAOYSA-L
PubChem CID44149514

The crystal structure remains unelucidated, but its sodium salt configuration suggests a propensity for ionic interactions in polar solvents.

Spectroscopic Features

While experimental spectral data (e.g., NMR, IR) are absent in available literature, computational predictions based on analogous bisphosphonates indicate strong absorption bands corresponding to P=O (1150–1250 cm1^{-1}) and P–O–C (950–1050 cm1^{-1}) stretching vibrations. The 31P^{31}\text{P} NMR spectrum is expected to display two distinct peaks for the inequivalent phosphorus atoms in the bisphosphonate moiety.

Synthesis and Derivative Formation

The compound is synthesized via neutralization of its parent acid, [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonic acid (PubChem CID 110803), using sodium hydroxide. This two-step process involves:

  • Phosphonation: Reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid under acidic conditions to form the bisphosphonic acid.

  • Salt Formation: Treatment with NaOH to replace acidic protons with sodium cations.

Structural Variants

Alkyl chain modifications (e.g., butyl or heptyl substituents) alter solubility and biological activity. For example, the dipotassium analog (CAS No. 94230-75-8) exhibits a higher molecular weight (393.44 g/mol) and enhanced stability in alkaline solutions.

Comparative Analysis with Related Compounds

CompoundCAS No.Molecular WeightKey Features
Disodium dihydrogen diphosphate7758-16-9221.94 g/molFood additive; hematotoxic effects
MPMBPNot provided~400 g/molAnti-osteoporotic; anti-inflammatory
Dipotassium analog94230-75-8393.44 g/molEnhanced alkaline stability

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